molecular formula C13H10N2O B1618181 4-(Imidazo[1,2-a]pyridin-2-yl)phenol CAS No. 57636-31-4

4-(Imidazo[1,2-a]pyridin-2-yl)phenol

Cat. No.: B1618181
CAS No.: 57636-31-4
M. Wt: 210.23 g/mol
InChI Key: XTZDIUGVJZDRGY-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-2-yl)phenol (CAS 57636-31-4) is a valuable chemical scaffold in medicinal chemistry and chemical biology, primarily serving as a versatile fluorophore for constructing sensitive analytical tools. Its most prominent application is as a core building block for small-molecule fluorescent probes. Research has demonstrated its effectiveness in creating probes that selectively detect biothiols, particularly the amino acid cysteine (Cys), over other biologically relevant analytes like homocysteine and glutathione . The mechanism of action for such probes involves a Michael addition reaction with the thiol group of cysteine, followed by a cyclization and cleavage process that restores the fluorophore's intense fluorescence, enabling highly sensitive detection with limits reported in the sub-micromolar range . Due to its favorable properties—including small molecular weight, low cytotoxicity, and good cell permeability—probes derived from this compound have been successfully applied in bioimaging studies, demonstrating practical utility in the detection of cysteine within living cells (HepG2 cells) and model organisms like zebrafish . Furthermore, the imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, found in compounds with a range of pharmacological activities, which underscores the broader research value of this phenolic derivative as a synthetic intermediate . This product is intended for research purposes only.

Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZDIUGVJZDRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355947
Record name Phenol, 4-imidazo[1,2-a]pyridin-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57636-31-4
Record name Phenol, 4-imidazo[1,2-a]pyridin-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization of 4 Imidazo 1,2 a Pyridin 2 Yl Phenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete assignment of the proton and carbon skeleton can be achieved. dtic.milrsc.org

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides primary information about the chemical environment and number of different types of protons and carbons in a molecule.

Proton NMR (¹H NMR): The ¹H NMR spectrum of 4-(Imidazo[1,2-a]pyridin-2-yl)phenol is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine (B132010) core and the 4-hydroxyphenyl ring. Based on data from its close analogue, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (B378135) tci-thaijo.org, the aromatic protons of the pyridine (B92270) portion of the fused ring system typically appear in the downfield region (δ 6.5-8.5 ppm). The H-5 proton is the most downfield due to its position adjacent to the bridgehead nitrogen. The singlet for H-3 is a characteristic feature of C3-unsubstituted 2-aryl-imidazo[1,2-a]pyridines. tci-thaijo.org The protons on the phenol (B47542) ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A broad singlet, corresponding to the phenolic hydroxyl proton (-OH), is also expected, with its chemical shift being dependent on solvent and concentration.

Carbon NMR (¹³C NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. For this compound, the spectrum would show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The carbon atoms of the imidazo[1,2-a]pyridine ring system typically resonate over a wide range. tci-thaijo.orgnih.gov The C-2 carbon, being part of the imidazole (B134444) ring and bonded to the phenyl group, appears significantly downfield. The carbon bearing the hydroxyl group (C-4') is also found at a characteristic downfield position. Data from analogues like 2-phenylimidazo[1,2-a]pyridine (B181562) and its derivatives confirm these general features. tci-thaijo.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on data for 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine and standard substituent effects. tci-thaijo.org

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity / Coupling Constant (J)
2146.0--
3107.5~7.80s
5124.5~8.10d, J ≈ 6.8 Hz
6112.5~6.75t, J ≈ 6.8 Hz
7125.5~7.15t, J ≈ 7.8 Hz
8117.5~7.60d, J ≈ 9.0 Hz
8a145.5--
1'126.0--
2', 6'127.5~7.85d, J ≈ 8.8 Hz
3', 5'116.0~6.90d, J ≈ 8.8 Hz
4'158.0--
-OH-Variablebr s

s: singlet, d: doublet, t: triplet, br s: broad singlet

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming their positions in the pyridine ring. It would also show a correlation between the ortho-coupled H-2'/H-6' and H-3'/H-5' protons on the phenol ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). ipb.pt It is used to assign the carbon signals for all protonated carbons definitively. For instance, the proton signal at ~7.80 ppm (H-3) would correlate with the carbon signal at ~107.5 ppm (C-3).

The H-3 proton showing correlations to carbons C-2, C-8a, and C-1', linking the imidazole ring to the pyridine and phenyl rings.

Protons H-2'/H-6' of the phenol ring correlating to carbons C-2 and C-4', confirming the attachment point to the imidazo[1,2-a]pyridine core and the position of the hydroxyl group.

The H-5 proton correlating to C-3, C-7, and C-8a.

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentKey CorrelationsInformation Gained
COSY H-5 ↔ H-6; H-6 ↔ H-7; H-7 ↔ H-8Connectivity of the pyridine ring protons
H-2'/H-6' ↔ H-3'/H-5'Connectivity of the phenol ring protons
HSQC H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6; H-7 ↔ C-7; H-8 ↔ C-8Direct C-H attachments
H-2'/6' ↔ C-2'/6'; H-3'/5' ↔ C-3'/5'Direct C-H attachments on the phenol ring
HMBC H-3 → C-2, C-8a, C-1'Connects imidazole ring to both fused rings
H-2'/6' → C-2, C-4'Connects phenol ring to the core at C-2
H-5 → C-7, C-8aConfirms pyridine ring structure

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. mdpi.com For this compound (C₁₃H₁₀N₂O, Molecular Weight: 210.23 g/mol ) sigmaaldrich.com, ESI-MS in positive ion mode would be expected to show a prominent signal at a mass-to-charge ratio (m/z) of approximately 211. This confirms the molecular weight of the compound. Tandem MS (MS/MS) studies on related imidazo[1,2-a]pyridine structures show that the fused heterocyclic core is relatively stable, with fragmentation often involving the substituents. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and its fragments. researchgate.net This technique distinguishes between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

IonElemental FormulaCalculated Exact Mass
[M+H]⁺C₁₃H₁₁N₂O⁺211.0866

This precise mass measurement unequivocally confirms the elemental composition of the parent ion, a standard characterization step for imidazo[1,2-a]pyridine analogues. nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govresearchgate.netresearchgate.net

For this compound, the IR spectrum would display several characteristic absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

Absorptions around 3000-3100 cm⁻¹ correspond to aromatic C-H stretching vibrations.

The region from 1450-1650 cm⁻¹ will contain multiple sharp peaks due to C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings.

A distinct C-O stretching band for the phenol is expected around 1200-1260 cm⁻¹ .

These characteristic peaks provide clear evidence for the key functional groups of the molecule. nih.gov

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchPhenol
3000-3100C-H stretchAromatic
1450-1650C=C, C=N stretchAromatic/Heteroaromatic Rings
1200-1260C-O stretchPhenol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For imidazo[1,2-a]pyridine derivatives, the absorption and emission of light are dictated by the π-conjugated bicyclic structure. The position and intensity of absorption bands are sensitive to the nature of substituents and the solvent environment.

Studies on various analogues reveal that these compounds typically exhibit strong absorption in the UV region. For instance, a series of π-expanded imidazo[1,2-a]pyridine derivatives show absorption bands that make them suitable for applications in photovoltaics. ijrpr.com In one study, derivatives with different substituents displayed narrow absorption bands with maximal absorbance values (λmax) around 250-254 nm in various solvents. ijrpr.com

A computational study on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (a close analogue) and its substituted derivatives predicted that these molecules would exhibit significant Stokes shifts, which is advantageous for applications such as fluorescent probes and laser dyes. tandfonline.com Another investigation of V-shaped bis-imidazo[1,2-a]pyridine fluorophores identified two main absorption bands. nih.gov A high-energy band between 250-270 nm is attributed to a 1π–π* transition involving the entire molecule, while a lower-energy, broader band is assigned to a mix of 1π–π* and intramolecular charge-transfer (ICT) transitions. nih.gov For example, the compound 1,3-bis(6-(4-methoxyphenyl)imidazo[1,2-a]pyridin-2-yl)benzene displays absorption maxima at approximately 316 nm and 328 nm. nih.gov

Furthermore, a related imidazole compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, when dissolved in DMF, shows absorption peaks at 340 nm and 406 nm, with the latter being attributed to a π→π* transition. researchgate.net The photoluminescent behavior of imidazo[1,2-a]pyridine derivatives often results in strong emissions in the blue and violet regions of the electromagnetic spectrum when excited by UV light. ijrpr.com

Table 1: UV-Vis Absorption Data for Analogues of this compound

CompoundSolventAbsorption Maxima (λmax, nm)Reference
A substituted imidazo[1,2-a]pyridine derivative (7e)MeOH250 ijrpr.com
A substituted imidazo[1,2-a]pyridine derivative (7e)ACN253 ijrpr.com
A substituted imidazo[1,2-a]pyridine derivative (7e)THF253 ijrpr.com
A substituted imidazo[1,2-a]pyridine derivative (7e)DCM254 ijrpr.com
1,3-bis(6-(4-methoxyphenyl)imidazo[1,2-a]pyridin-2-yl)benzeneCH2Cl2~316, ~328 nih.gov
4-(4,5-Diphenyl-1H-imidazole-2-yl) phenolDMF340, 406 researchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, several of its analogues have been characterized, revealing key structural features of this class of compounds.

The crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, an analogue, has been determined. nih.govresearchgate.net The molecule crystallizes in the monoclinic space group P21/n. researchgate.net The fused imidazo[1,2-a]pyridine ring system is nearly planar. nih.govresearchgate.net In this structure, the mean plane of the fused ring system forms a significant dihedral angle with the appended phenyl ring. nih.govresearchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds and C—H···π interactions, which link molecules into dimeric units. nih.govresearchgate.net

A study of imidazo[1,2-a]pyridine derivatives with adamantyl, biphenyl (B1667301), or phenyl side chains also provides valuable structural data. nih.gov For derivatives with a phenyl side chain, the phenyl ring is twisted relative to the imidazopyridine ring. nih.gov The specific torsion angles between the imidazopyridine ring and the side chain are generally in a periplanar conformation. nih.gov

Further crystallographic data is available for brominated imidazo[1,2-a]pyridine derivatives. For example, one such compound crystallizes in the monoclinic space group C2/c. rsc.org Another analogue, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, crystallizes in the orthorhombic system and is essentially planar, with small dihedral angles between the central pyridinyl and the phenolic ring. redalyc.org

Table 2: X-ray Diffraction Data for Analogues of this compound

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
(E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenolMonoclinicP21/na = 12.295(3) Å, b = 9.587(2) Å, c = 14.977(4) Å, β = 101.548(1)° nih.govresearchgate.net
A brominated imidazo[1,2-a]pyridine derivative (1b)MonoclinicC2/ca = 16.7925(7) Å, b = 8.3062(4) Å, c = 15.0809(7) Å, β = 108.294(5)° rsc.org
A brominated imidazo[1,2-a]pyridine derivative (1c)MonoclinicP21/ca = 7.4282(7) Å, b = 14.9520(14) Å, c = 8.9188(7) Å, β = 94.547(9)° rsc.org
4-([2,2':6',2''-terpyridin]-4'-yl)phenolOrthorhombicP212121Not fully specified in abstract redalyc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed extensively to study the properties of imidazo[1,2-a]pyridine systems. nih.gov By utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), researchers can accurately model the behavior of these molecules. nih.govacs.orgnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating key bond lengths, bond angles, and dihedral angles. Studies on related imidazo[1,2-a]pyridine derivatives show that the fused five- and six-membered ring system is typically almost planar. researchgate.net

A critical aspect of the conformational analysis of this molecule is the orientation of the phenol ring relative to the imidazo[1,2-a]pyridine core. The dihedral angle between these two rings determines the extent of π-conjugation, which significantly influences the electronic properties of the compound. Furthermore, the possibility of intramolecular hydrogen bonding between the phenolic hydroxyl group and the N1 nitrogen of the imidazole ring is a key feature investigated through these calculations.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data) This table presents typical bond length and dihedral angle values that would be determined through DFT calculations for this compound.

ParameterBond/AtomsCalculated Value
Bond LengthC-O (Phenol)~1.37 Å
Bond LengthO-H (Phenol)~0.97 Å
Bond LengthC(2)-C(phenol)~1.48 Å
Dihedral AngleImidazopyridine-Phenol15-30°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is typically distributed across the π-conjugated system of both the imidazo[1,2-a]pyridine core and the phenol ring, reflecting the electron-donating nature of the entire structure. The LUMO is generally localized more on the electron-accepting imidazo[1,2-a]pyridine moiety. A smaller HOMO-LUMO gap suggests higher reactivity and potential for intramolecular charge transfer (ICT), which is a key characteristic for applications in optoelectronics. nih.govnih.gov DFT calculations provide precise energy values for these orbitals. mdpi.com

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data) This table illustrates the kind of data obtained from FMO analysis for a typical imidazo[1,2-a]pyridine derivative.

ParameterEnergy (eV)
EHOMO-5.8 eV
ELUMO-1.7 eV
Energy Gap (ΔE)4.1 eV

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron density and charge distribution of a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. mdpi.com

For this compound, the MEP map would show a significant negative potential around the phenolic oxygen atom and the nitrogen atoms of the heterocyclic ring system, highlighting these as primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the phenolic hydroxyl group would exhibit a strong positive potential, making it a key hydrogen bond donor site.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of electron density to characterize chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) and analyzing their properties (like electron density and its Laplacian), one can classify interactions as covalent, ionic, or hydrogen bonds.

In parallel, Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing weak non-covalent interactions, such as van der Waals forces, steric clashes, and hydrogen bonds. For this compound, QTAIM and RDG analyses would be instrumental in confirming and characterizing the nature of the intramolecular hydrogen bond between the phenolic -OH and the imidazo[1,2-a]pyridine nitrogen, as well as other weak interactions that contribute to the stability of its preferred conformation. acs.orgnih.gov

Natural Bond Orbital (NBO) analysis examines charge transfer and orbital interactions within a molecule. It quantifies the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. For this compound, a significant interaction involves the delocalization of lone pair electrons from the phenolic oxygen into the π* anti-bonding orbitals of the aromatic system.

This intramolecular charge transfer (ICT) is a prerequisite for significant second-order Non-Linear Optical (NLO) properties. The NLO response is quantified by the first hyperpolarizability (β). Molecules with a strong donor group (phenol) connected to a strong acceptor group (imidazo[1,2-a]pyridine) through a π-conjugated system are excellent candidates for NLO materials. nih.gov Theoretical calculations can predict the dipole moment (μ) and hyperpolarizability values to assess this potential. nih.gov

Table 3: Calculated NLO Properties (Hypothetical Data based on a similar compound nih.gov) This table shows representative values for NLO properties that can be calculated via DFT.

PropertyCalculated Value
Dipole Moment (μ)~3.5 Debye
First Hyperpolarizability (β)~15 x 10-30 esu

DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental results and confirm molecular structures. acs.orgnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical 1H and 13C NMR chemical shifts. researchgate.net These calculated values are often in excellent agreement with experimental spectra, aiding in the precise assignment of each resonance signal. acs.orgnih.gov

IR Spectroscopy: Theoretical calculations of vibrational frequencies help in assigning the absorption bands observed in experimental FT-IR spectra. For this compound, this would be particularly useful for identifying the characteristic stretching frequencies of the O-H group, C-N bonds, and C=C bonds within the aromatic systems.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. nih.gov This method predicts the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. The analysis of the molecular orbitals involved in these electronic transitions allows for their characterization as π-π* or n-π* transitions, providing insight into the photophysical behavior of the molecule. nih.govresearchgate.net

Table 4: Comparison of Experimental and Theoretically Predicted 13C NMR Shifts (Hypothetical Data) This table demonstrates the typical correlation between experimental and DFT-calculated NMR chemical shifts.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm) nih.gov
C (Phenol, C-OH)~155~157
C2 (Imidazopyridine)~145~146
C3 (Imidazopyridine)~109~111

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein. nih.govacs.org

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies on imidazo[1,2-a]pyridine derivatives have been crucial in elucidating their binding modes with various biological macromolecules, particularly protein kinases, which are significant targets in cancer therapy. nih.govresearchgate.netnih.gov For instance, derivatives of this scaffold have been designed and evaluated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), Microtubule Affinity Regulating Kinase 4 (MARK4), and c-Met. rsc.orgnih.govnih.gov

In a study on DPP-4 inhibitors, molecular docking revealed that an imidazo[1,2-a]pyridine derivative with a 2,4-dichlorophenyl group at the 2-position could effectively occupy the enzyme's active site. nih.gov The pyridine moiety of the scaffold was found to engage in a π-π interaction with the Phe357 residue of DPP-4, a key binding feature for inhibitors of this enzyme. nih.gov

Similarly, in the context of MARK4 inhibition, phenothiazine-containing imidazo[1,2-a]pyridine derivatives were synthesized and their anti-proliferative activity was rationalized through molecular docking. nih.gov These studies help in understanding how modifications to the core structure influence binding affinity and selectivity.

The following table summarizes representative binding affinity data for some imidazo[1,2-a]pyridine derivatives against various protein targets.

DerivativeTarget ProteinBinding Affinity (kcal/mol)Reference
Phenothiazine-imidazo[1,2-a]pyridine hybrid (Compound 6h)MARK4Not explicitly stated in kcal/mol, but high binding constant reported. rsc.org
2-(2,4-dichlorophenyl)-imidazo[1,2-a]pyridine derivative (Compound 5d)DPP-4Not explicitly stated in kcal/mol, but potent inhibition (IC50 = 0.13 μM) suggests strong binding. nih.gov
Imidazo[1,2-a]pyridine-oxadiazole hybrid (Compound 6d)α/β-tubulinNot explicitly stated in kcal/mol, but noted to have prominent binding affinity.
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativec-KITNot explicitly stated in kcal/mol, but nanomolar IC50 values suggest high affinity. nih.govnih.gov

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of ligand-protein complexes is governed by various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking. Docking studies on imidazo[1,2-a]pyridine derivatives have successfully identified these key interactions.

For example, the hydroxyl group of phenolic derivatives of related pyridine scaffolds has been shown to form crucial hydrogen bonds with amino acid residues like Lys1150 and Asp1270 in the active site of anaplastic lymphoma kinase (ALK). The phenolic hydroxyl group of this compound is, therefore, expected to be a key player in forming hydrogen bonds with target proteins.

In another study, a novel imidazo[1,2-a]pyridine derivative was shown to dock into the NF-κB p50 subunit, with curcumin (B1669340) augmenting its binding. nih.gov This highlights the potential for this scaffold to participate in complex intermolecular interactions.

The table below details some of the key intermolecular interactions observed in docking studies of imidazo[1,2-a]pyridine derivatives.

DerivativeTarget ProteinKey Interacting ResiduesTypes of InteractionsReference
2-(2,4-dichlorophenyl)-imidazo[1,2-a]pyridine derivativeDPP-4Phe357π-π interaction nih.gov
Phenothiazine-imidazo[1,2-a]pyridine hybridMARK4Not specifiedNot specified nih.gov
Novel imidazo[1,2-a]pyridine derivative (MIA)NF-κB p50Not specifiedNot specified nih.gov

Virtual Screening for Potential Therapeutic Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net The imidazo[1,2-a]pyridine scaffold has been identified as a hit in several virtual screening campaigns. rsc.orgnih.govresearchgate.net

For instance, a collaborative virtual screening effort was undertaken to explore an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. rsc.orgnih.govresearchgate.net This in silico probing of large compound libraries enabled the rapid expansion of the hit chemotype and improved antiparasitic activity. rsc.orgnih.govresearchgate.net Such studies demonstrate the utility of virtual screening in identifying novel therapeutic applications for this scaffold. While no specific virtual screening studies highlighting this compound were found, the general success of the scaffold in such screenings suggests its potential as a starting point for identifying new therapeutic targets.

Pharmacoinformatics and Cheminformatics Analyses

Pharmacoinformatics and cheminformatics are essential tools in modern drug discovery, providing predictions for the pharmacokinetic and physicochemical properties of compounds.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction is a critical step in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles. acs.org Various computational models are used to predict properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential toxicity. acs.orgsimulations-plus.com

Studies on imidazo[1,2-a]pyridine derivatives have utilized these tools to assess their drug-like properties. acs.org For example, in a study on imidazo[1,2-a]pyridin-3-yl derivatives, ADMET descriptors were evaluated using the Accelrys Discovery Studio package. acs.org Another study on sulfonamide derivatives tethered with pyridine used the pkCSM and Pre-ADMET online servers for ADME and toxicity predictions. nih.gov

For this compound, predicted ADMET properties can be generated using publicly available tools like SwissADME. The following table presents the predicted ADMET properties for this compound.

ADMET PropertyPredicted Value for this compoundInterpretationReference
Gastrointestinal AbsorptionHighLikely to be well absorbed from the gut. researchgate.net
BBB PermeantYesPredicted to cross the blood-brain barrier. researchgate.net
P-gp SubstrateNoNot likely to be a substrate for P-glycoprotein, an efflux pump. researchgate.net
CYP1A2 inhibitorYesPotential to inhibit the CYP1A2 enzyme. researchgate.net
CYP2C19 inhibitorNoNot predicted to inhibit the CYP2C19 enzyme. researchgate.net
CYP2C9 inhibitorYesPotential to inhibit the CYP2C9 enzyme. researchgate.net
CYP2D6 inhibitorYesPotential to inhibit the CYP2D6 enzyme. researchgate.net
CYP3A4 inhibitorYesPotential to inhibit the CYP3A4 enzyme. researchgate.net
Log Kp (skin permeation)-6.43 cm/sLow skin permeability. swissadme.ch

Drug-Likeness and Druggability Assessment Based on Medicinal Chemistry Rules

Drug-likeness is a qualitative concept used in drug design to evaluate how "drug-like" a substance is with respect to factors like bioavailability. Several medicinal chemistry rules, such as Lipinski's Rule of Five, are used to assess the drug-likeness of a compound. acs.org

Lipinski's Rule of Five states that an orally active drug is likely to have:

A molecular weight of 500 daltons or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A logP (octanol-water partition coefficient) value of 5 or less.

Computational studies on imidazo[1,2-a]pyridine derivatives often include an assessment of their compliance with these rules. acs.org

The predicted physicochemical properties and drug-likeness of this compound are summarized in the table below, based on calculations from tools like SwissADME.

PropertyPredicted Value for this compoundLipinski's Rule ComplianceReference
Molecular Weight211.24 g/molYes (< 500) researchgate.net
LogP (Consensus)2.24Yes (< 5) researchgate.net
Hydrogen Bond Donors2Yes (≤ 5) researchgate.net
Hydrogen Bond Acceptors3Yes (≤ 10) researchgate.net
Topological Polar Surface Area (TPSA)55.84 Ų- researchgate.net
Number of Rotatable Bonds1-
Bioavailability Score0.55Good researchgate.net

Based on these in silico predictions, this compound exhibits favorable drug-like properties, with no violations of Lipinski's Rule of Five and a good bioavailability score.

Computational Chemistry and Molecular Modeling Studies of 4 Imidazo 1,2 a Pyridin 2 Yl Phenol and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicability within the class)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For the imidazo[1,2-a]pyridine (B132010) class of compounds, including derivatives of 4-(imidazo[1,2-a]pyridin-2-yl)phenol, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects and in designing new, more potent derivatives. researchgate.netnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related molecules are dependent on the changes in their physicochemical properties, which can be quantified by molecular descriptors. mdpi.com

Research on imidazo[1,2-a]pyridine and its related heterocyclic systems, such as imidazopyrimidines, has demonstrated the successful application of QSAR in elucidating the structure-activity landscape. nih.govccspublishing.org.cn These studies typically involve the generation of a dataset of compounds with their experimentally determined biological activities, calculation of a wide range of molecular descriptors, and subsequent development of a predictive model using statistical methods. mdpi.comresearchgate.net

Detailed Research Findings:

A key aspect of QSAR is the selection of appropriate molecular descriptors that can effectively capture the structural variations responsible for the differences in biological activity. For imidazo[1,2-a]pyridine derivatives, various types of descriptors have been employed:

Topological Descriptors: These descriptors encode information about the connectivity of atoms in a molecule. A QSAR study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists revealed a significant correlation between their activity and Global Topological Charge Indices (GTCI). nih.gov This suggests that the charge transfer within the molecule is a crucial factor influencing their inhibitory activity. nih.gov

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as charge distribution and orbital energies. The aforementioned study also highlighted the importance of electronic properties in the activity of imidazo[1,2-a]pyridine derivatives. nih.gov

Hydrophobic Descriptors: The hydrophobic constant, π, which quantifies the hydrophobicity of substituents, has also been shown to be a significant descriptor for imidazo[1,2-a]pyridine derivatives. nih.gov This indicates that hydrophobic interactions between the compounds and their biological target play a vital role in their mechanism of action. nih.gov

Steric Descriptors: In three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields are calculated around the molecules. ccspublishing.org.cn A 3D-QSAR study on imidazopyrimidine derivatives, a closely related scaffold, demonstrated the utility of these descriptors. ccspublishing.org.cn The CoMSIA model, for instance, utilized steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build a predictive model. ccspublishing.org.cn

The development of a robust QSAR model relies on the use of appropriate statistical methods to correlate the descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors. researchgate.netbrieflands.com

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. ccspublishing.org.cn It is often used in conjunction with 3D-QSAR methods like CoMFA. ccspublishing.org.cn

Artificial Neural Networks (ANN): ANNs are non-linear statistical techniques that can model complex relationships between structure and activity. brieflands.com Studies on related heterocyclic systems have shown that ANN models can sometimes offer superior predictive power compared to linear methods. brieflands.com

The validity and predictive power of a QSAR model are assessed using various statistical parameters. A 3D-QSAR study on imidazopyrimidine derivatives reported a CoMFA model with a cross-validated correlation coefficient (q²) of 0.665 and a non-cross-validated correlation coefficient (r²) of 0.872. ccspublishing.org.cn The CoMSIA model for the same dataset yielded a q² of 0.632 and an r² of 0.923. ccspublishing.org.cn These values indicate that the developed models are statistically significant and have a good predictive ability for the biological activity of new compounds within this class. ccspublishing.org.cn

The insights gained from QSAR models are then applied to design new derivatives with potentially enhanced activity. For example, the contour maps generated from CoMFA and CoMSIA studies can visualize the regions around the molecule where steric bulk, positive or negative charge, hydrophobicity, or hydrogen bonding features are favorable or unfavorable for activity. ccspublishing.org.cn In the study on imidazopyrimidine derivatives, the CoMSIA model's hydrophobic contour map indicated that introducing a hydrophobic group at a specific position (R) would be advantageous for increasing the activity, while a hydrophilic group at another position (R1) would be beneficial. ccspublishing.org.cn This information can guide medicinal chemists in making targeted structural modifications.

The applicability of QSAR within the imidazo[1,2-a]pyridine class is further supported by studies on various derivatives targeting different biological endpoints, including anticancer and antimicrobial activities. documentsdelivered.comnih.gov The consistent success in developing predictive QSAR models for this scaffold underscores its utility as a "privileged structure" in drug discovery. nih.gov

Data Tables:

Table 1: Commonly Used Descriptor Classes in QSAR Studies of Imidazo[1,2-a]pyridine Derivatives

Descriptor ClassExamplesRelevance to Activity
Topological Global Topological Charge Indices (GTCI)Reflects charge transfer within the molecule. nih.gov
Hydrophobic Hydrophobic constant (π)Indicates the importance of hydrophobic interactions with the receptor. nih.gov
3D-QSAR Fields Steric, Electrostatic, HydrophobicDefines favorable and unfavorable regions for substituent modifications. ccspublishing.org.cn

Table 2: Statistical Validation Parameters for a 3D-QSAR Study on Imidazopyrimidine Derivatives ccspublishing.org.cn

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Interpretation
CoMFA 0.6650.872Good predictive ability and statistical significance. ccspublishing.org.cn
CoMSIA 0.6320.923Good predictive ability and statistical significance. ccspublishing.org.cn

Biological Activities and Pharmacological Potential of 4 Imidazo 1,2 a Pyridin 2 Yl Phenol and Analogues

Anticancer and Antiproliferative Activities

Derivatives of the imidazo[1,2-a]pyridine (B132010) core, including those related to 4-(Imidazo[1,2-a]pyridin-2-yl)phenol, have been extensively investigated for their anticancer properties. researchgate.netnih.gov Their mechanism of action is often multifaceted, involving the inhibition of key cellular signaling pathways, disruption of cell division machinery, and induction of programmed cell death. researchgate.netnih.gov

The inhibition of protein kinases, enzymes that regulate a vast number of cellular processes, is a cornerstone of modern cancer therapy. Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of several critical kinases.

PI3K/mTOR Pathway: The PI3K-Akt-mTOR signaling pathway is a crucial regulator of cell growth and survival, and its overactivation is common in many cancers. nih.govacs.org A series of imidazo[1,2-a]pyridine derivatives were designed as PI3K/mTOR dual inhibitors, with one compound, 15a , proving to be a potent and selective inhibitor. acs.org Other analogues have shown significant inhibitory activity against PI3Kα, with one derivative exhibiting a half-maximal inhibitory concentration (IC50) of 2 nM. nih.gov This compound was also found to inhibit the proliferation of various breast cancer cell lines and suppress PI3K signaling. nih.gov Further studies have confirmed that imidazo[1,2-a]pyridines can inhibit the phospho-protein kinase B (Akt)-mechanistic target of rapamycin (B549165) (mTOR) pathway. researchgate.netnih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle, and their misregulation is a hallmark of cancer. google.com Imidazo[1,2-a]pyridine compounds have been developed as inhibitors of CDKs, highlighting their potential to control uncontrolled cell proliferation. google.com Research has also identified imidazo[1,2-a]pyridine derivatives that inhibit other kinases like DYRK1A and CLK1 at micromolar concentrations. researchgate.net

Other Kinases: The therapeutic reach of this compound class extends to other important oncogenic kinases. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives were identified as potent inhibitors of c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors. nih.gov These compounds showed excellent IC50 values in the nanomolar range and were effective against imatinib-resistant tumor cells. nih.gov Additionally, novel imidazo[1,2-a]pyridine derivatives have been discovered as covalent inhibitors of KRAS G12C, a notoriously difficult-to-target oncogene. rsc.org

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Analogues


Compound/SeriesTarget/MechanismCancer Cell LineReported Activity (IC50)Source
15aPI3K/mTOR dual inhibitorNot specifiedPotent kinase selectivity rsc.org
1,2,4-oxadiazole derivativePI3Kα inhibitorBreast cancer cell lines (e.g., T47D)2 nM acs.org
IP-5Induces cell cycle arrest (p53/p21 increase)HCC1937 (Breast)45 µM[9, 19]
6dInduces apoptosisHepG2 (Liver)Exhibited antiproliferative activity researchgate.net
La23Induces apoptosis (p53/Bax pathway)HeLa (Cervical)15.32 µM nih.gov
IMPA-2, 5, 6, 8, 12Induces ROS-mediated apoptosisA549 (Lung)Markedly induced cytotoxicity researchgate.net
12bCytotoxicityHep-2, HepG2, MCF-7, A37511-13 µM

Beyond kinase inhibition, imidazo[1,2-a]pyridines disrupt fundamental processes of cell division.

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA during replication and transcription. One study found that an imidazo[1,2-a]pyridine derivative, compound 1i , functions as a dual inhibitor of topoisomerase I and IIα, leading to cell cycle arrest and apoptosis in liver cancer cells. researchgate.net

Microtubulin Modulation: Microtubules are key components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. researchgate.net The imidazo[1,2-a]pyridine scaffold has been utilized to develop potent tubulin polymerization inhibitors. researchgate.net An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid was shown to inhibit cancer cell proliferation by targeting tubulin. researchgate.net This activity disrupts the formation of the mitotic spindle, ultimately leading to cell death.

The antiproliferative effects of this compound analogues are ultimately realized through the activation of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction: Several studies have demonstrated that these compounds trigger apoptosis through various mechanisms. Novel derivatives coupled with 2-amino-4H-pyran were found to induce reactive oxygen species (ROS)-mediated apoptosis in non-small cell lung cancer cells. nih.gov This process involved the impairment of the mitochondrial membrane potential and changes in the expression of pro-apoptotic proteins like BAX. nih.gov Similarly, the compound La23 was shown to suppress the viability of HeLa cells by activating the p53/Bax mitochondrial apoptotic pathway. researchgate.net Other derivatives have been shown to induce apoptosis in liver and breast cancer cells. nih.govtandfonline.com

Cell Cycle Arrest: Imidazo[1,2-a]pyridines can arrest the cell cycle at different phases, preventing cancer cells from dividing. For instance, compound IP-5 was found to cause cell cycle arrest at the G0/G1 and G2/M phases in breast cancer cells, an effect confirmed by the increased expression of the proteins p53 and p21. nih.govresearchgate.net Other studies have similarly reported that these compounds can cause cell cycle arrest in melanoma, cervical, and liver cancer cells. nih.govresearchgate.net

Antimicrobial Properties

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that also exhibits significant antimicrobial properties, with various analogues showing efficacy against a range of pathogenic bacteria and fungi. nih.govchemrxiv.orgnih.gov

Derivatives of imidazo[1,2-a]pyridine have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govresearchgate.net

Specific Pathogens: Research has documented the efficacy of these compounds against several clinically relevant pathogens. Activity has been reported against Staphylococcus aureus (including MRSA), Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Bacillus cereus. nih.govmdpi.comresearchgate.net One study highlighted compound C19 , an imidazo[1,2-a]pyridine derivative with a benzylpiperazinyl moiety, which showed remarkable efficacy against the plant pathogens Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov

Antituberculosis Activity: A particularly promising area of research is the activity of imidazo[1,2-a]pyridines against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. rsc.orgnih.gov Analogues have shown significant potency against Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.gov Some derivatives exhibited impressive minimum inhibitory concentrations (MIC) in the nanomolar range, superior to some existing anti-TB drugs. nih.gov

In addition to their antibacterial effects, imidazo[1,2-a]pyridine analogues have been identified as having antifungal properties. nih.govresearchgate.net

Mechanisms and Spectra: One mechanism of antifungal action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net Studies have shown that 4-(imidazo[1,2-a]pyridin-2-yl)quinoline derivatives decreased ergosterol levels in treated fungal samples. researchgate.net These compounds have demonstrated activity against a variety of fungi, including Aspergillus niger, Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. researchgate.netresearchgate.net

Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Analogues


Compound/SeriesPathogenReported Activity (MIC/EC50)Source
Imine derivativesStaphylococcus aureus, Escherichia coliPromising in vitro activity
Imine derivativesCandida albicans, Aspergillus brasiliensisPromising in vitro activity
C19Xanthomonas oryzae pv. oryzae (Xoo)EC50 of 2.16 µg/mL nih.gov
C19Xanthomonas axonopodis pv. citri (Xac)EC50 of 4.64 µg/mL nih.gov
Biaryl ether derivative (4)Mycobacterium tuberculosis (MDR/XDR strains)MIC90 range: ≤0.03–0.8 µM researchgate.net
4-(Imidazo[1,2-a]pyridin-2-yl)quinoline derivativesAspergillus nigerInhibited ergosterol biosynthesis tandfonline.com

Antiviral Efficacy (e.g., SARS-CoV-2 Cell Entry Inhibition, Anti-HIV Activity)

The imidazo[1,2-a]pyridine nucleus is a recognized pharmacophore in the development of antiviral agents. nih.gov Derivatives of this scaffold have shown inhibitory activity against various viruses, including Human Immunodeficiency Virus (HIV), herpesviruses, and influenza A virus. nih.govresearchgate.netpnas.org

The anti-HIV potential of imidazo[1,2-a]pyridine derivatives has been a significant area of investigation. Certain analogues function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. csir.co.zaresearchgate.net During the screening of compound libraries, substituted imidazo[1,2-a]pyridines were identified as allosteric inhibitors of HIV-1 reverse transcriptase (RT). researchgate.net Subsequent research led to the synthesis of a series of imidazo[1,2-a]pyridin-3-amines, with compounds prepared from 2-chlorobenzaldehyde, cyclohexyl isocyanide, and 6-substituted 2-aminopyridines demonstrating notable inhibitory activity in both enzymatic and whole-cell assays. researchgate.net One of the most potent compounds, 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile, exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.18 µM in an anti-HIV-1 whole-cell assay. researchgate.net

Further studies on imidazo[1,2-a]pyridine-Schiff base derivatives revealed activity against both HIV-1 and HIV-2. One such compound showed half-maximal effective concentration (EC₅₀) values of 82.02 µg/ml against HIV-1 and 47.72 µg/ml against HIV-2 in MT-4 cells. rsc.org Molecular docking studies suggested that these compounds interact with HIV-1 reverse transcriptase. rsc.org

Beyond HIV, related structures like imidazo[1,2-a]pyrimidines have been developed as potent inhibitors of influenza A virus entry. pnas.org An ultrapotent inhibitor from this class, SA-67, showed an IC₅₀ value of 0.04 µM against H7 pseudovirus. pnas.org This highlights the broad applicability of the imidazo-heterocycle core in targeting viral entry mechanisms.

Table 1: Antiviral Activity of Selected Imidazo[1,2-a]pyridine Analogues

CompoundTarget VirusActivity MetricValueReference
2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrileHIV-1MAGI IC₅₀0.18 µM researchgate.net
Imidazo[1,2-a]pyridine-Schiff base derivative (4a)HIV-1EC₅₀82.02 µg/ml rsc.org
Imidazo[1,2-a]pyridine-Schiff base derivative (4a)HIV-2EC₅₀47.72 µg/ml rsc.org
SA-67 (Imidazo[1,2-a]pyrimidine analogue)Influenza A (H7)Pseudovirus IC₅₀0.04 µM pnas.org

Enzyme Inhibition Studies of Pharmaceutical Relevance

The structural characteristics of this compound and its analogues make them suitable candidates for interacting with the active sites of various enzymes. This has spurred research into their potential as inhibitors for enzymes that are pharmaceutically relevant targets in neurodegenerative diseases, inflammation, cardiovascular conditions, and cancer.

Cholinesterase Inhibition (AChE, BChE) for Neurodegenerative Diseases

In the context of neurodegenerative conditions like Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. researchgate.net Imidazo[1,2-a]pyridine derivatives have emerged as promising cholinesterase inhibitors. nih.gov

Studies have shown that modifications to the imidazo[1,2-a]pyridine core significantly influence inhibitory potency and selectivity. For instance, a derivative bearing a biphenyl (B1667301) side chain and a methyl substituent on the imidazo[1,2-a]pyridine ring (Compound 2h) was identified as the most potent AChE inhibitor in its series, with an IC₅₀ value of 79 µM. nih.govresearchgate.net Conversely, derivatives with a phenyl side chain demonstrated better BChE inhibition, with a 3,4-dichlorophenyl substituted compound (Compound 2j) being the strongest BChE inhibitor, showing an IC₅₀ of 65 µM. nih.govresearchgate.net

More recent research has yielded even more potent inhibitors. A series of imidazo[1,2-a]pyridine-Mannich bases were designed, with a naphthalene-substituted compound (9j) exhibiting highly potent anticholinesterase activity, with IC₅₀ values of 57.75 nM for AChE and 99.0 nM for BChE. researchgate.net Another study reported a series of inhibitors with IC₅₀ values against AChE ranging from 48 µM to 73 µM. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogues

Compound Series/NameEnzymeIC₅₀ ValueReference
Compound 2h (biphenyl side chain)AChE79 µM nih.govresearchgate.net
Compound 2j (3,4-dichlorophenyl side chain)BChE65 µM nih.govresearchgate.net
Compound 9j (naphthalene-substituted Mannich base)AChE57.75 nM researchgate.net
Compound 9j (naphthalene-substituted Mannich base)BChE99.0 nM researchgate.net
Inhibitor Series 7a-eAChE48 - 73 µM researchgate.net

Lipoxygenase (LOX) and 5-LO Inhibition for Inflammatory Responses

Lipoxygenases (LOXs), particularly 5-lipoxygenase (5-LO), are crucial enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.gov Inhibiting 5-LO is therefore a valuable strategy for developing anti-inflammatory drugs. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to create potent 5-LO inhibitors. nih.govmdpi.com

A notable example is the compound cyclohexyl-[6-methyl-2-(4-morpholin-4-yl-phenyl)-imidazo[1,2-a]pyridin-3-yl]-amine (EP6). This derivative demonstrated potent suppression of 5-LO activity in intact polymorphonuclear leukocytes with an IC₅₀ value of 0.16 µM. nih.gov In a cell-free assay using purified 5-LO, its inhibitory potency was even greater, with an IC₅₀ of 0.05 µM. nih.gov Molecular modeling studies suggest that EP6 binds within the C2-like domain of the 5-LO enzyme, presenting a novel target site for inhibitor development. nih.gov

Phosphodiesterase 3 (PDE3) Inhibition

Phosphodiesterase 3 (PDE3) is an enzyme involved in regulating intracellular signaling pathways, and its inhibition can lead to beneficial cardiovascular effects, such as vasodilation and increased cardiac contractility. Olprinone is a clinically used drug for the treatment of acute heart failure that features the imidazo[1,2-a]pyridine core and functions as a PDE3 inhibitor. nih.govnih.gov The successful application of Olprinone underscores the therapeutic potential of the imidazo[1,2-a]pyridine scaffold in developing inhibitors for specific phosphodiesterase isoforms.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation and are important targets in cancer therapy. medicineinnovates.com The imidazo[1,2-a]pyridine framework has been used to design selective HDAC inhibitors, particularly for the HDAC6 isoform. medicineinnovates.comnih.gov

Researchers have developed a series of novel HDAC6 inhibitors based on this scaffold, identifying compounds with both anti-tumor and cardioprotective effects. medicineinnovates.comnih.gov One such compound, designated I-c4, showed high sensitivity to the MGC-803 gastric cancer cell line with an IC₅₀ of 0.95 ± 0.03 µM. medicineinnovates.com This compound was found to effectively suppress tumor growth in xenograft models without causing the myocardial damage often associated with other cancer therapies. medicineinnovates.comnih.gov Another study led to the discovery of MAIP-032, a selective HDAC6 inhibitor with promising anticancer activity, whose binding mode to the enzyme was confirmed by X-ray crystallography. nih.gov

Table 3: HDAC Inhibitory Activity of an Imidazo[1,2-a]pyridine Analogue

CompoundTargetActivity MetricValueReference
I-c4HDAC6 (in MGC-803 cells)IC₅₀0.95 µM medicineinnovates.com

Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a key role in cholesterol metabolism and is a target for therapies aimed at reducing plasma cholesterol levels and preventing atherosclerosis. researchgate.netnih.gov A novel series of imidazo[1,2-a]pyridines has been specifically designed and synthesized as ACAT inhibitors. researchgate.net

Preliminary structure-activity relationship studies revealed that nonpolar aromatic groups at the 6-position of the pyridine (B92270) ring, such as 2,4-difluorobenzene, were favorable for inhibitory activity. researchgate.net To confirm the ACAT inhibitory potential of this class of compounds, a representative analogue (7b) was evaluated in a HepG2 cell-based assay. The compound exhibited dose-dependent inhibition of ACAT activity with an IC₅₀ value of 2.02 µM, confirming the potential of the imidazo[1,2-a]pyridine scaffold for developing new ACAT inhibitors. researchgate.net

Table 4: ACAT Inhibitory Activity of an Imidazo[1,2-a]pyridine Analogue

CompoundTargetActivity MetricValueReference
Analogue 7bACAT (in HepG2 cells)IC₅₀2.02 µM researchgate.net

Central Nervous System (CNS) Modulatory Activities

The imidazo[1,2-a]pyridine nucleus is a key component in several centrally acting drugs. nih.govmdpi.com

Derivatives of the imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) systems are known to act as ligands for the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.govmdpi.com These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. mdpi.com The modulation of GABA-A receptors by these compounds can produce sedative, anxiolytic, and muscle-relaxant effects. frontiersin.org

Research has focused on developing functionally selective ligands, particularly for the α2, α3, and α5 subunits of the GABA-A receptor, to achieve more targeted therapeutic effects with fewer side effects. nih.govmdpi.com For instance, imidazo[1,2-a]pyrimidines have been shown to exhibit functional selectivity for the α3 subtype over the α1 subtype. nih.gov Similarly, certain 3-phenylimidazo[4,5-b]pyridine derivatives show high affinity for the α2 and/or α3 subunits, suggesting their potential in treating anxiety and convulsions. google.com The chemical structure of these compounds can be subtly modified to dramatically alter their subtype selectivity. mdpi.com

The orexin (B13118510) system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a central regulator of wakefulness and arousal. researchgate.net Consequently, antagonists of orexin receptors are being explored for the treatment of insomnia, while agonists are being investigated for conditions like narcolepsy. researchgate.netgoogle.com

Structurally novel classes of compounds, including benzo- or pyrido-fused 1,3-dihydro-2H-imidazole-2-imines, have been designed and evaluated as agonists for the orexin type 2 receptor (OX2R). researchgate.net Imidazo[1,2-c]pyrimidin-2-ylmethyl substituted piperidine (B6355638) derivatives have also been identified as orexin receptor antagonists. google.com The development of these compounds involves screening for inhibition of ligand binding to cells expressing orexin receptors or by observing the inhibition of a functional response in transfected cells. google.com

Several imidazo[1,2-a]pyridine derivatives have been developed and marketed for their CNS effects. nih.gov Zolpidem is a well-known hypnotic agent used for insomnia, which has been shown to increase slow-wave sleep. mdpi.comnih.gov Alpidem is recognized for its anxiolytic properties. mdpi.com

The anxiolytic effects of these compounds are often linked to their action on GABA-A receptors. frontiersin.orgnih.gov For example, a series of (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones were found to be potent in animal models predictive of anxiolytic effects, with some compounds showing equipotency to chlordiazepoxide but with reduced sedative and muscle-relaxant properties. nih.gov The therapeutic approach for anxiety often involves modulating the GABAergic system. youtube.com

Compound/Class Primary CNS Effect Mechanism/Target
ZolpidemHypnoticGABA-A receptor modulation. mdpi.comnih.gov
AlpidemAnxiolyticGABA-A receptor modulation. mdpi.com
(Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanonesAnxiolyticBenzodiazepine receptor binding. nih.gov
Imidazo[1,2-c]pyrimidin-2-ylmethyl piperidinesOrexin receptor antagonismOrexin receptor binding. google.com
Pyrido-fused 1,3-dihydro-2H-imidazole-2-iminesOrexin receptor agonismOrexin 2 receptor activation. researchgate.net

Anti-inflammatory Properties

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory activity. nih.govresearchgate.netmdpi.com The mechanism of action for some of these compounds involves the inhibition of key inflammatory pathways.

One study revealed that a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, exerts its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways. nih.govtbzmed.ac.ir Molecular docking studies showed that MIA binds to the NF-κB p50 subunit. nih.govtbzmed.ac.ir This compound was found to reduce the levels of inflammatory cytokines and decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes. nih.govtbzmed.ac.ir

Carboxylic acid derivatives of imidazo[1,2-a]pyridines have also been shown to reduce inflammation in vivo, with some compounds being more effective than indomethacin (B1671933) in carrageenan-induced edema models. researchgate.net These derivatives were also noted to be safer for the gastric mucosa compared to indomethacin. researchgate.net

Antiulcer Activity

The imidazo[1,2-a]pyridine scaffold is present in drugs developed for the treatment of ulcers. nih.govresearchgate.net A number of derivatives have been synthesized and tested for their antiulcer properties, showing antisecretory and cytoprotective effects. nih.govbohrium.com

One class of compounds, imidazo[1,2-a]pyridinylbenzoxazoles and their tetrahydro derivatives, demonstrated potent anti-stress ulcer activity in rats, with some being more active than reference drugs like cimetidine (B194882) and ranitidine. nih.gov These compounds also showed protective effects against ethanol-induced gastric lesions. nih.gov Another series of imidazo[1,2-a]pyridinylethylbenzoxazole derivatives were identified as histamine (B1213489) H2-receptor antagonists, exhibiting both antisecretory and cytoprotective activities. nih.gov While some 3-substituted imidazo[1,2-a]pyridines did not show significant antisecretory activity, they displayed good cytoprotective properties against ethanol- and HCl-induced damage. nih.gov The antiulcer action of some of these derivatives is attributed to their ability to inhibit the gastric H+/K+-ATPase (proton pump). bohrium.com

Compound Series Observed Antiulcer Effect Proposed Mechanism of Action
Imidazo[1,2-a]pyridinylbenzoxazolesAnti-stress ulcer activity, protection against ethanol-induced lesions. nih.govNot specified, but more potent than H2 antagonists. nih.gov
Imidazo[1,2-a]pyridinylethylbenzoxazolesGastric antisecretory and cytoprotective activities. nih.govHistamine H2-receptor antagonism. nih.gov
3-substituted imidazo[1,2-a]pyridinesCytoprotective properties against chemical-induced damage. nih.govNot primarily antisecretory. nih.gov
Substituted imidazo[1,2-a]pyridinesGastric antisecretory activity. bohrium.comInhibition of H+/K+-ATPase. bohrium.com

Antiprotozoal Activities (e.g., Antileishmanial)

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant promise as antiprotozoal agents, particularly against parasitic protozoa such as Leishmania and Trypanosoma.

Research into 2,3-diarylimidazo[1,2-a]pyridine derivatives identified 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine as a potent agent against the amastigote stage of Leishmania major, with a 50% inhibitory concentration (IC50) of 4 μM. arkat-usa.org Another study highlighted a C2, C3, and C7-trisubstituted imidazo-pyridine with promising antileishmanial activity against L. major. arkat-usa.org A series of imidazo[1,2-a]pyridine-3-carboxamide-triazole hybrids has also demonstrated antileishmanial activities. mdpi.com

In a separate investigation, a series of novel imidazopyridine-linked triazole hybrids were synthesized and evaluated for their antileishmanial activity against L. major promastigotes and amastigotes. mdpi.com Six of the tested analogues displayed notable activity against L. major amastigotes, with IC50 values ranging from 13.1 to 18.2 μg/mL. mdpi.com One compound, in particular, was active against both promastigotes and amastigotes with IC50 values of 11.7 and 13.2 μg/mL, respectively. mdpi.com The presence of a nitro group was found to correlate with enhanced antileishmanial activity. mdpi.com

Furthermore, quaternary 2-phenylimidazo[1,2-a]pyridinium salts have been evaluated for their antiparasitic activity. Guanylhydrazones and N-substituted guanylhydrazones of 4'-formyl-substituted compounds are highly active against Trypanosoma rhodesiense in mice. nih.gov

Compound AnalogueTarget OrganismActivity (IC50)Reference
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineLeishmania major (amastigotes)4 μM arkat-usa.org
Imidazopyridine-linked triazole hybrid (8e)Leishmania major (promastigotes)11.7 μg/mL mdpi.com
Imidazopyridine-linked triazole hybrid (8e)Leishmania major (amastigotes)13.2 μg/mL mdpi.com
Imidazopyridine-linked triazole hybrid (8c)Leishmania major (amastigotes)13.1 μg/mL mdpi.com

Inhibition of β-Amyloid Formation

The aggregation of β-amyloid (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Imidazo[1,2-a]pyridine derivatives have been investigated as potential inhibitors of Aβ plaque formation. The phenolic structure within these compounds suggests a potential mechanism of action, as polyphenols are known to inhibit amyloid fibril formation. chemmethod.com This inhibition is thought to occur through structural and aromatic interactions with the amyloidogenic core. chemmethod.com

A study focused on derivatives of 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY) revealed several analogues with high affinity for human Aβ plaques. mdpi.com Modifications at the 6-position of the imidazo[1,2-a]pyridine ring significantly influenced binding affinity. For instance, the introduction of non-hydrophilic thioether substituents was tolerated, opening avenues for the development of new imaging agents for Aβ plaques. mdpi.com

IMPY AnalogueSubstitutionBinding Affinity (Ki)Reference
12h6-Ethylthio-< 10 nM mdpi.com
12e6-Cyano-< 10 nM mdpi.com
12f6-Nitro-< 10 nM mdpi.com
15d6-p-Methoxybenzylthio-< 10 nM mdpi.com
14aSecondary N-methyl analogue with bromo substituent7.4 nM mdpi.com

Antioxidative Effects

Several studies have highlighted the antioxidant potential of imidazo[1,2-a]pyridine derivatives. This activity is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Lignin-related imidazo[1,2-a]pyridine derivatives have been synthesized and assessed for their in vitro antioxidant effects. arkat-usa.org Structure-activity relationship (SAR) studies indicated that the introduction of electron-donating groups on the imidazo[1,2-a]pyridine core enhances radical scavenging activity, while electron-withdrawing groups decrease it. arkat-usa.org Notably, syringyl imidazo[1,2-a]pyridines demonstrated excellent antioxidant properties. arkat-usa.org

Another study on imidazo[1,2-a]pyridine-3-ols found that one particular compound (11j) exhibited promising in vitro antioxidant activity with an IC50 value of 16.21 μg/mL in the DPPH free radical scavenging assay, compared to ascorbic acid as a standard (IC50 = 4.56 μg/mL). researchgate.net Furthermore, novel hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid showed dose-dependent enhancement in antioxidant activity, with one compound reaching up to 83% inhibition at a concentration of 100 μg/mL. chemmethod.com

Compound TypeAssayActivityReference
Imidazo[1,2-a]pyridine-3-ol (11j)DPPH Radical ScavengingIC50 = 16.21 μg/mL researchgate.net
Syringyl imidazo[1,2-a]pyridinesDPPH Radical ScavengingExcellent antioxidant properties arkat-usa.org
4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB7)DPPH Radical Scavenging83% inhibition at 100 μg/mL chemmethod.com

Immunomodulatory Effects (e.g., Toll-like Receptor 8 Activity)

Imidazo[1,2-a]pyridine analogues, particularly imidazoquinolines, are recognized for their potent immunomodulatory effects, primarily through their interaction with Toll-like receptors (TLRs), such as TLR7 and TLR8. researchgate.net These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns.

The structural characteristics of these compounds, including substitutions on the imidazo[1,2-a]pyridine core, play a critical role in their activity as either agonists or antagonists of TLRs. For instance, studies on imidazoquinoline-based compounds have shown that simple isomeric substitutions to the C2-butyl group can convert a TLR7/8 agonist into a competitive antagonist. nih.gov This highlights the sensitivity of the dimeric receptor complex to steric changes in the ligand binding pocket. nih.gov

The immunomodulatory properties of these compounds are linked to their ability to induce the production of cytokines, such as interferon, which are vital for antiviral and antitumor responses. researchgate.net The interaction energy of a defined polar region within the imidazoquinoline structure has been shown to correlate directly with the immunopharmacological potency of these molecules. researchgate.net This understanding of the structure-activity relationship is crucial for the design of novel immunomodulatory agents with specific therapeutic applications. nih.gov

Structure Activity Relationship Sar Studies and Lead Optimization for 4 Imidazo 1,2 a Pyridin 2 Yl Phenol Derivatives

Correlating Structural Modifications with Changes in Biological Potency and Selectivity

SAR studies for imidazo[1,2-a]pyridine (B132010) derivatives reveal that even minor structural changes can lead to significant shifts in biological activity and target selectivity. This is evident in the development of kinase inhibitors, where modifications are designed to switch or enhance potency against specific enzymes like NEK2, FLT3, and Anaplastic Lymphoma Kinase (ALK). researchgate.netacs.org

A key strategy involves modifying substituents on the core scaffold to exploit specific binding pockets within a target enzyme. For example, in the optimization of a series of compounds targeting FMS-like tyrosine kinase 3 (FLT3), researchers started with a known NEK2 inhibitor. By systematically altering the scaffold, they could diminish NEK2 activity while boosting FLT3 potency. Removal of a thiophene (B33073) substitution from an initial lead compound reduced NEK2 activity, and further replacing an easily oxidized tertiary amine with a more stable group maintained FLT3 inhibition while continuing to decrease NEK2 potency. researchgate.net This demonstrates a successful strategy to engineer selectivity by removing interactions with an off-target kinase while preserving or enhancing interactions with the desired target.

Similarly, in the pursuit of anti-inflammatory agents, a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, was shown to suppress the NF-κB and STAT3 signaling pathways. nih.gov Its activity was further enhanced when co-administered with curcumin (B1669340), suggesting a synergistic interaction that augments its therapeutic effect. nih.gov The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), with lower values indicating higher potency.

Table 1: Biological Potency of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTargetActivityCell LineSource
Compound 28eNek2IC₅₀ = 38 nMMGC-803 mdpi.com
Compound 5oFLT3-ITDPotent InhibitionAML cells researchgate.net
Hydroxyphenyl substituted derivative (1e)ALKIC₅₀ = 1.58 nMEnzymatic Assay acs.org
AMPK ActivatorAMPKEC₅₀ = 11.0 nMEnzymatic Assay researchgate.net

Impact of Substitution Patterns on the Phenolic Moiety and Imidazo[1,2-a]pyridine Core

The substitution patterns on both the phenolic ring and the fused imidazo[1,2-a]pyridine core are critical determinants of pharmacological activity. nih.gov The core itself is a versatile scaffold whose electronic and steric properties can be fine-tuned through substitution at various positions, most commonly at the C3, C6, C7, and C8 positions. researchgate.netnih.gov

Phenolic Moiety: The hydroxyl group of the phenol (B47542) is often a key pharmacophore, participating in crucial hydrogen bonding interactions with target proteins. acs.org In a series of derivatives developed as ALK inhibitors, a hydroxyphenyl substitution was found to be a critical factor for potent enzymatic inhibition. The positioning of this hydroxyl group and the presence of other substituents, such as a fluorine atom ortho to the hydroxyl group, significantly enhanced potency, achieving an IC₅₀ value of 1.58 nM. acs.org This highlights the importance of the phenol in anchoring the molecule within the active site of the kinase.

Imidazo[1,2-a]pyridine Core: Modifications on the bicyclic core influence both potency and selectivity. SAR studies on FLT3 inhibitors revealed that substitutions at the 7-position of the imidazopyridine ring led to a tenfold increase in potency compared to substitutions at the 6-position. researchgate.net Conversely, placing a substituent at the 8-position resulted in steric hindrance that compromised the key hydrogen bond with the kinase hinge region. researchgate.net This demonstrates that the region around positions 6 and 7 is more tolerant to substitution and can be exploited to enhance binding, while the 8-position is sterically sensitive. The introduction of various functional groups, such as sulfonamides, at the C3 position is also a common strategy to explore new chemical space and modulate biological activity. mdpi.com

Stereochemical Influences on Pharmacological Activity and Efficacy

The introduction of chiral centers into imidazo[1,2-a]pyridine derivatives can have a profound impact on their pharmacological properties. It is a fundamental principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different potency, efficacy, and toxicity profiles due to the stereospecific nature of biological receptors and enzymes.

For imidazo[1,2-a]pyridine scaffolds, the creation of chiral derivatives is a recognized strategy in drug design. Research has focused on the synthesis and subsequent chiral separation of these compounds. dntb.gov.uabohrium.com For instance, novel Mannich bases derived from 2-methylimidazo[1,2-a]pyridine (B1295258) result in chiral compounds whose potential enantiomers have been successfully separated using polysaccharide-based chiral stationary phases (CSPs) like Chiralpak and Chiralcel. dntb.gov.uabohrium.com The ability to separate these stereoisomers is a critical first step toward evaluating their individual biological activities. dntb.gov.uaresearchgate.net

While the synthesis and separation of these chiral molecules are documented, detailed studies comparing the specific pharmacological activities of individual enantiomers within this particular chemical class are not extensively reported in the cited literature. However, the emphasis on resolving stereochemistry in synthetic protocols underscores the recognized importance of chirality in optimizing the therapeutic potential of these agents. nih.gov The logical next step in development following such separations would be to assess each enantiomer independently to identify the more active or less toxic isomer for further development.

Rational Design Principles for Optimized Therapeutic Candidates

The development of advanced 4-(imidazo[1,2-a]pyridin-2-yl)phenol derivatives relies heavily on rational design principles to create optimized therapeutic candidates. These strategies leverage structural biology, computational chemistry, and a deep understanding of SAR to guide molecular modifications. nih.gov

One prominent approach is structure-based drug design , where knowledge of the target protein's three-dimensional structure is used to design inhibitors. For instance, the optimization of FLT3 inhibitors was guided by molecular docking studies, which predicted how modifications would affect binding to the kinase hinge region and other key residues. researchgate.net This allowed for the deliberate modification of a lead compound to enhance interactions with FLT3 while disrupting those with the off-target kinase NEK2. researchgate.net

Another powerful technique is scaffold hopping and fragment-based design . Researchers have identified the imidazo[1,2-a]pyridine scaffold as a "drug prejudice" moiety, meaning it is frequently found in successful drugs. mdpi.com Optimization efforts often involve keeping the core scaffold while modifying peripheral fragments to improve potency and drug-like properties. An example is the optimization of an imidazo[4,5-b]pyridine-based kinase inhibitor, where modifications to a pyrazole (B372694) substituent were explored to increase Aurora kinase inhibitory potency and reduce hERG affinity, a key anti-target for cardiac safety.

Collaborative virtual screening has also emerged as an efficient strategy. To optimize a hit for visceral leishmaniasis, a pre-competitive collaboration used in silico screening of several proprietary compound libraries. nih.gov This approach rapidly expanded the chemical diversity around the initial hit, leading to improved antiparasitic activity and a better selectivity index, thereby accelerating the hit-to-lead process. nih.gov

Biopharmaceutical Considerations for Lead Optimization (e.g., Solubility in relation to drug-likeness)

Beyond potency and selectivity, lead optimization must address biopharmaceutical properties to ensure that a compound can become a viable drug. These "drug-like" characteristics include aqueous solubility, permeability, metabolic stability, and a favorable safety profile.

Solubility and Permeability: The inherent structure of the imidazo[1,2-a]pyridine scaffold, with its nitrogen atoms, contributes to its aqueous solubility, a desirable trait for drug candidates. acs.org However, modifications during lead optimization can alter this property. For instance, in the development of anaplastic lymphoma kinase (ALK) inhibitors, researchers designed sulfonyl-phenol derivatives to replace a carboxylic acid moiety, aiming to maintain potency while improving cell permeability. acs.org

Metabolic Stability: A crucial aspect of optimization is ensuring the compound is not rapidly metabolized and cleared from the body. In the development of a dual FLT3/Aurora kinase inhibitor, researchers selected a lead compound (21i) for further optimization based in part on its high stability in both human and mouse liver microsomes (HLM and MLM). This indicates a lower susceptibility to first-pass metabolism, which is essential for oral bioavailability.

Drug-Likeness and ADMET Profiling: Computational tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. For a series of imidazo[4,5-b]pyridine analogues, researchers calculated properties like the topological polar surface area (tPSA) and the logarithm of the partition coefficient (clogP) to guide optimization. For example, compound 21i had a tPSA of 80.42 and a clogP of 2.37, values that fall within acceptable ranges for oral drug candidates. Similarly, the ADMETlab 2.0 tool was used to evaluate the drug-likeness of other novel imidazo[4,5-c] and [4,5-b]pyridine derivatives.

Table 2: Physicochemical Properties for Lead Optimization

CompoundParameterValue/ResultSignificanceSource
Compound 21iMetabolic Stability (MLM)20% metabolized in 30 minHigh stability
Compound 21iMetabolic Stability (HLM)10% metabolized in 30 minHigh stability
Compound 21itPSA80.42Good membrane permeability predicted
Compound 21iclogP2.37Good balance of solubility/permeability

Mechanistic Investigations of Biological Action of 4 Imidazo 1,2 a Pyridin 2 Yl Phenol Derivatives

Elucidation of Enzyme Inhibition Kinetics and Mechanisms

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been identified as potent inhibitors of various enzymes critical to cellular function and disease progression. Kinetic studies are crucial for characterizing the nature of this inhibition, providing insights into whether a compound competes with the substrate, binds to a separate allosteric site, or exhibits a more complex mechanism. mdpi.com

For instance, certain imidazo[1,2-a]pyridine derivatives have been developed as formidable inhibitors of protein kinases, a family of enzymes frequently dysregulated in cancer. Structure-based design has led to compounds with low nanomolar inhibitory activity against Nek2, a kinase involved in cell cycle control. nih.gov These compounds were found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov Similarly, through optimization of a Nek2 inhibitor, a series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as type-I inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov Type-I inhibitors bind to the active, "DFG-in" conformation of the kinase, competing directly with ATP. nih.gov This mechanism is significant as it can retain activity against certain mutations that confer resistance to other types of inhibitors. nih.gov

The inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of an inhibitor required to reduce enzyme activity by half. The lower the IC50 value, the more potent the inhibitor. Research has identified imidazo[1,2-a]pyridine derivatives with potent inhibitory activities against several key enzymes. nih.govnih.gov

Below is a table summarizing the enzyme inhibitory activities of selected imidazo[1,2-a]pyridine derivatives.

Derivative ClassTarget EnzymeInhibition TypeIC50 ValueReference
Imidazo[1,2-a]pyridinePI3Kα-2 nM nih.gov
Imidazo[1,2-a]pyridine (MBM-55)Nek2-1.0 nM nih.gov
Imidazo[1,2-a]pyridine (MBM-17)Nek2-3.0 nM nih.gov
Imidazo[1,2-a]pyridine-thiophene (5o)FLT3Type-I0.16 µM (GI50) nih.gov
Imidazo[4,5-c]pyridin-2-one (1s)Src Kinase-Submicromolar nih.gov
Imidazo[4,5-b]pyridine (15)α-glucosidase-13.5 µM monash.edu

Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.

Molecular Basis of Receptor Binding and Activation/Inhibition

The biological effect of 4-(imidazo[1,2-a]pyridin-2-yl)phenol derivatives is often initiated by their binding to specific receptors or proteins. Molecular docking and structure-activity relationship (SAR) studies are instrumental in revealing the molecular basis of these interactions. These studies can identify the specific binding site, the key amino acid residues involved, and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π–π stacking) that stabilize the compound-protein complex. monash.edunih.gov

For example, imidazo[1,2-a]pyridine derivatives designed as activators of AMP-activated protein kinase (AMPK) were studied using molecular docking. nih.gov These simulations showed that active compounds fit into the binding site and form hydrogen bonds with key residues such as Asn111 and Lys29, explaining their activation mechanism at a molecular level. nih.gov In another study, docking simulations of an imidazo[4,5-c]pyridin-2-one derivative, which showed potent inhibition of Src family kinases (SFKs), revealed its possible binding patterns within the ATP binding site of the kinase. nih.gov

Similarly, molecular docking of a novel imidazo[1,2-a]pyridine derivative (MIA) with the NF-κB p50 protein subunit suggested that the compound effectively docked into the protein, an interaction that was enhanced by the presence of curcumin (B1669340). nih.gov The docking of an imidazo[4,5-b]pyridine derivative to human intestinal maltase-glucoamylase showed its –NH– group forming a hydrogen bond with Asp1526, while its catechol hydroxyls bonded with Asp1279, and the imidazo-pyridine ring was stabilized by π–π stacking with Phe1560. monash.edu

The table below details specific receptor/protein targets and the key molecular interactions for select imidazo[1,2-a]pyridine derivatives.

Derivative ClassTarget ProteinKey Interacting ResiduesInteraction TypeReference
Imidazo[1,2-a]pyridineAMPKAsn111, Lys29Hydrogen Bonding nih.gov
Imidazo[1,2-a]pyridine (MIA)NF-κB p50 SubunitNot specifiedDocking into binding site nih.gov
Imidazo[4,5-c]pyridin-2-one (1s)Src Family KinasesNot specifiedBinding in ATP pocket nih.gov
Imidazo[4,5-b]pyridine (15)Maltase-GlucoamylaseAsp1526, Asp1279, Phe1560Hydrogen Bonding, π–π Stacking monash.edu

Cellular Pathway Modulation and Signaling Cascade Perturbation

By binding to and modulating the activity of key proteins, this compound derivatives can perturb entire signaling cascades and cellular pathways. This modulation is often the underlying mechanism of their observed pharmacological effects, such as anti-cancer or anti-inflammatory activity.

Several studies have demonstrated the profound impact of these compounds on critical cancer-related pathways. For instance, a novel imidazo[1,2-a]pyridine compound was shown to inhibit the proliferation of melanoma and cervical cancer cells by suppressing the Akt/mTOR signaling pathway. nih.gov This inhibition led to an increase in the levels of the tumor suppressor p53 and the cell cycle inhibitor p21, ultimately inducing G2/M cell cycle arrest and apoptosis. nih.gov

Another study focused on a selenylated imidazo[1,2-a]pyridine, IP-Se-06, in glioblastoma cells. researchgate.net This compound was found to inhibit the Akt/mTOR/HIF-1α and MAPK signaling pathways, both of which are crucial for tumor growth and survival. researchgate.net Furthermore, a novel imidazo[1,2-a]pyridine derivative, particularly in combination with curcumin, was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov The compound suppressed NF-κB activity and reduced the expression of inflammatory genes like cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). nih.gov

These findings highlight the ability of the imidazo[1,2-a]pyridine scaffold to serve as a platform for developing modulators of complex signaling networks.

DNA Interaction Studies and Binding Modes

DNA is a significant target for many therapeutic agents. While not as common a target for this class as kinases, certain derivatives based on the imidazo[1,2-a]pyridine framework have been investigated for their ability to interact with DNA. These interactions can occur through various modes, including intercalation (stacking between base pairs), groove binding, or covalent alkylation, and can lead to outcomes such as DNA damage and inhibition of replication. mdpi.com

A notable example involves derivatives of 4-(1H-imidazo[4,5-f]-1,10-phenanthrolin-2-yl)phenol, which incorporate a larger, planar phenanthroline system conducive to DNA interaction. These compounds were shown to preferentially bind to and stabilize G-quadruplex DNA structures, which are found in telomeres and oncogene promoter regions (e.g., c-myc and c-kit2). nih.gov The stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality. One derivative demonstrated a significant stabilization effect (ΔTm) and inhibited telomerase activity by over 80% at a low micromolar concentration. nih.gov These compounds were also found to selectively promote the formation of parallel G-quadruplex structures. nih.gov

The interaction of these compounds with different DNA structures is summarized below.

DerivativeDNA TargetBinding/Interaction ModeObserved EffectReference
4-(1H-imidazo[4,5-f]-1,10-phenanthrolin-2-yl)phenol derivative (1)h-telo, c-myc, c-kit2 G-quadruplexesPreferential G-quadruplex binding, stabilizationTelomerase inhibition (80.2% at 7.5 µM) nih.gov

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. ajwilsonresearch.comnih.gov Developing small molecules that can either inhibit or stabilize these interactions is a promising but challenging therapeutic strategy. ajwilsonresearch.comnih.gov The large, often flat surfaces involved in PPIs make them difficult targets for traditional small molecules. rsc.org

While research into this compound derivatives as direct modulators of PPIs is an emerging area, some studies provide initial evidence of this capability. The aforementioned molecular docking of a derivative into the NF-κB p50 subunit is relevant here. nih.gov NF-κB is a transcription factor that typically exists as a dimer (e.g., p50/p65). By binding to one of the subunits, a small molecule could potentially disrupt the formation of the functional dimer or its interaction with other regulatory proteins or DNA, thereby modulating its activity. This represents an indirect but powerful way to influence a PPI-mediated pathway. The ability to interfere with such interactions highlights a sophisticated mechanism of action that could be exploited for therapeutic benefit in inflammatory diseases and cancer. mdpi.com

Advanced Applications in Chemical Biology, Sensing, and Materials Science

Fluorescent Probes and Chemosensors Utilizing the Imidazo[1,2-a]pyridine-Phenol Fluorophore

The imidazo[1,2-a]pyridine (B132010) ring system is a privileged scaffold in medicinal chemistry and is also recognized for its significant optical properties, making it an excellent fluorophore for the design of probes and sensors. When combined with a phenol (B47542) moiety, the resulting structure exhibits photophysical characteristics, such as an excited-state intramolecular proton transfer (ESIPT) process, which are highly sensitive to the local environment.

The design of environment-sensitive fluorescent probes based on the imidazo[1,2-a]pyridine-phenol core involves the strategic modification of the molecular structure to modulate its photophysical properties in response to specific environmental changes like polarity, viscosity, or the presence of an analyte. acs.org The synthesis of these derivatives often begins with the construction of the core imidazo[1,2-a]pyridine skeleton. A common and efficient method is the condensation reaction between a substituted 2-aminopyridine (B139424) and an α-haloketone, such as 2-bromo-1-(4'-hydroxyphenyl)-1-ethanone. lookchem.com

Further functionalization allows for the introduction of specific recognition sites or tuning of the fluorophore's properties. For instance, protecting the phenolic hydroxyl group with a reactive moiety can create a chemodosimeter that releases the original fluorophore upon interaction with a target analyte, leading to a "turn-on" fluorescent signal. nih.govbohrium.com The versatility of this scaffold allows for the synthesis of a wide array of derivatives with tailored sensitivities for diverse applications in chemical and biological systems. nih.govmdpi.commdpi.com

A notable application of the 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine scaffold, a positional isomer of the title compound, is in the selective detection of fluoride (B91410) ions (F⁻). nih.gov Fluoride is crucial for dental health in trace amounts but is toxic at higher concentrations, necessitating its sensitive detection in environmental and biological samples. nih.govbohrium.com

Researchers have designed a chemodosimeter, HIPS-Br, where the phenolic hydroxyl group of a brominated 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine derivative (HIP-Br) is protected by a tert-butyldiphenylsilane (TBDPS) group. nih.govbohrium.com In its protected form, the probe is weakly fluorescent. However, in the presence of fluoride ions, a selective desilylation reaction occurs, cleaving the Si-O bond and releasing the highly fluorescent HIP-Br phenolate. nih.gov This process restores the excited-state intramolecular proton transfer (ESIPT) pathway, resulting in a significant "turn-on" fluorescence enhancement with a large Stokes shift and a distinct orange emission. nih.govbohrium.com The probe demonstrates high selectivity for fluoride over numerous other common anions and cations and has been successfully used for quantifying fluoride in water and toothpaste samples. bohrium.com

Table 1: Performance Characteristics of Fluoride Probe HIPS-Br

Parameter Value Reference
Emission Maximum (after F⁻ addition) 598 nm bohrium.com
Emission Color Orange nih.gov
Detection Mechanism Desilylation-triggered ESIPT nih.govbohrium.com
Limit of Detection (LOD) 1.2 ppb (6.6 x 10⁻⁸ M) bohrium.com

The imidazo[1,2-a]pyridine-phenol platform has been adapted for the selective detection of biologically important molecules. A prime example is the development of a fluorescent probe for cysteine (Cys), an essential amino acid whose abnormal levels are linked to various diseases. nih.govnih.govresearchgate.net

A small-molecule fluorescent probe, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA), was designed using 2-(imidazo[1,2-a]pyridin-2-yl)phenol (B1209464) as the fluorophore and an acrylate group as the recognition site. nih.govnih.gov The detection mechanism is based on a Michael addition reaction, where the highly nucleophilic sulfhydryl group of cysteine attacks the electron-deficient double bond of the acrylate moiety. nih.gov This is followed by a cyclization-cleavage process that releases the parent fluorophore, leading to a significant, approximately 76-fold, enhancement in fluorescence intensity. nih.govnih.govresearchgate.net The probe exhibits excellent selectivity for cysteine over other biothiols like homocysteine (Hcy) and glutathione (B108866) (GSH), which is attributed to differences in reaction kinetics. nih.govnih.govresearchgate.net

Table 2: Performance Characteristics of Cysteine Probe IPPA

Parameter Value Reference
Fluorescence Enhancement ~76-fold nih.govnih.gov
Limit of Detection (LOD) 0.33 μM nih.govnih.gov
Reaction Mechanism Michael addition-cyclization-cleavage nih.gov
Selectivity High for Cys over Hcy and GSH nih.govnih.govresearchgate.net
Pseudo-first-order rate constant (k_Cys) 3.18 × 10⁻³ s⁻¹ nih.govresearchgate.net

A critical requirement for practical biosensors is their applicability in complex biological environments. The cysteine probe IPPA has been successfully utilized for fluorescence imaging in living systems, demonstrating its potential for bioassay applications. nih.govnih.govnih.gov The probe was shown to have low cytotoxicity and good cell permeability, allowing it to function effectively inside living cells. nih.govnih.gov

Specifically, IPPA was used to image endogenous and exogenous cysteine in human liver cancer cells (HepG2). nih.govnih.gov Furthermore, its utility was demonstrated in a whole-organism model, the zebrafish, which is widely used in biomedical research. nih.govaip.org The successful imaging of cysteine in both living cells and zebrafish underscores the probe's high sensitivity, selectivity, and biocompatibility, paving the way for its use in studying the physiological and pathological roles of cysteine. nih.govnih.govresearchgate.net

Chelation Chemistry and Metal Complex Formation

The imidazo[1,2-a]pyridine nucleus, particularly when functionalized with a phenol group, contains multiple nitrogen and oxygen donor atoms, making it an effective scaffold for a chelating ligand. This ability to form stable complexes with metal ions is being explored for various applications, including catalysis and analytical chemistry.

Cerium(IV): A novel Schiff base ligand derived from an imidazo[1,2-a]pyridine core, 2-((2-(biphenyl-4-yl)imidazo[1,2-a]pyridin-3-yl)methylene amino)phenol (BIPMAP), has been synthesized and used for the spectrophotometric determination of Cerium(IV). aip.org In this system, the ligand chelates with the Ce(IV) ion to form a stable 1:4 (Ce:Ligand) complex. aip.org The formation of this complex allows for the sensitive and selective quantification of Ce(IV) in various samples, including water. aip.org This demonstrates the potential of imidazo[1,2-a]pyridine-phenol derivatives as robust ligands for f-block elements. aip.org

Table 3: Analytical Parameters for Ce(IV) Determination using BIPMAP Ligand

Parameter Value Reference
Complex Stoichiometry (Ce:BIPMAP) 1:4 aip.org
Linearity Range 1-600 ppm aip.org
Molar Absorptivity 2.74 × 10³ L mol⁻¹ cm⁻¹ aip.org
Limit of Detection (LOD) 0.115 ppm aip.org

Gold(III): The imidazo[1,2-a]pyridine scaffold has been shown to form stable complexes with Gold(III). nih.govbohrium.comnih.gov Studies on various imidazo[1,2-a]pyridine derivatives reveal that the nitrogen atoms of the heterocyclic system coordinate effectively with the Au(III) center. bohrium.comnih.gov This coordination typically results in the formation of square-planar gold(III) complexes. bohrium.comnih.gov Characterization using NMR spectroscopy shows a significant downfield shift of the protons on the pyridine (B92270) ring upon complexation with Au(III), confirming the coordination. nih.gov While these studies did not exclusively use the phenol-substituted variant, they establish the strong affinity of the imidazo[1,2-a]pyridine core for Au(III), suggesting that 4-(Imidazo[1,2-a]pyridin-2-yl)phenol would act as a bidentate N,O-donor ligand, forming stable chelate complexes with gold and other transition metals. acs.orgnih.gov

Spectrophotometric Determination of Metal Ions

The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold, particularly its fluorescence capabilities, have positioned it as a valuable platform for the development of chemosensors for metal ion detection. Derivatives of this compound are notable for their application in the selective and sensitive spectrophotometric and fluorometric determination of various metal ions. These sensors typically operate through mechanisms like internal charge transfer (ICT), which is modulated by the binding of a metal ion to specific coordination sites on the molecule.

Research has demonstrated the utility of imidazopyridine-based fluorescent probes for detecting ions such as iron (Fe³⁺) and mercury (Hg²⁺). researchgate.netrsc.org For instance, a fluorescent probe, LK, synthesized from 2-benzoylpyridine (B47108) and o-vanillin, demonstrated a high selectivity and sensitivity for Fe³⁺ ions in a mixed aqueous solution (DMSO/H₂O). researchgate.netbohrium.com The interaction between the probe and Fe³⁺ is a coordination process, leading to a "turn-off" fluorescence response. researchgate.net This quenching of fluorescence allows for the quantitative determination of the metal ion concentration. The probe LK was found to coordinate with Fe³⁺ in a 2:1 ratio. bohrium.com

Similarly, another fluorescent sensor based on an imidazo[4,5-b]phenazine derivative showed high specificity for Fe³⁺, enabling its detection with a limit of 4.8 x 10⁻⁶ M. researchgate.net The development of these sensors is not limited to laboratory settings; they have been successfully incorporated into practical applications like test papers for the visual and colorimetric identification of Fe³⁺ in water samples. researchgate.netbohrium.comresearchgate.net An imidazo[1,2-a]pyridine-functionalized xanthene dye has also been engineered as a highly selective fluorescent probe for mercury (Hg²⁺), demonstrating its versatility in detecting different heavy metal ions. rsc.org The sensing mechanism often involves the metal ion inducing a structural change in the probe, such as the opening of a spirolactam ring, which "turns on" the fluorescence. rsc.org

The effectiveness of these chemosensors is quantified by several parameters, including their detection limit and binding constants, which are determined through spectrophotometric titrations.

Table 1: Spectrophotometric and Fluorometric Determination of Metal Ions using Imidazo[1,2-a]pyridine Derivatives

Probe/SensorTarget IonMethodDetection LimitBinding Constant (Ka)Solvent/MediumReference
LK (Imidazo[1,2-a]Pyridine-based)Fe³⁺Fluorescence ("on-off")6.9 x 10⁻⁸ M1.3 x 10⁴ M⁻¹DMSO/H₂O bohrium.com
LK (Imidazo[1,2-a]Pyridine-based)F⁻Fluorescence ("off-on")3.0 x 10⁻⁷ MN/ADMSO/H₂O bohrium.com
S (1H-Imidazo[4,5-b]phenazine derivative)Fe³⁺Fluorescence4.8 x 10⁻⁶ MN/ADMSO researchgate.net
Rh-Ip-Hy (Imidazo[1,2-a]pyridine-functionalized xanthene)Hg²⁺Fluorescence ("turn-on")N/AN/AAqueous buffer (pH 5.0-11.0) rsc.org

Corrosion Inhibition Studies

Imidazo[1,2-a]pyridine derivatives, including structures related to this compound, have emerged as a significant class of organic corrosion inhibitors, particularly for protecting mild steel in acidic environments. tandfonline.comfrontiersin.orgresearchgate.netnajah.edu The industrial relevance of this application is substantial, as acid solutions are widely used for processes like industrial cleaning, pickling, and oil well acidizing, where metal corrosion can lead to significant economic losses and safety hazards. tandfonline.com

The effectiveness of these compounds stems from their molecular structure, which typically includes heteroatoms (nitrogen), aromatic rings, and π-bonds. rdd.edu.iq These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.comrdd.edu.iq This adsorption process disrupts the electrochemical reactions of corrosion, namely the anodic dissolution of the metal and the cathodic hydrogen evolution. frontiersin.org

Studies using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), alongside gravimetric (weight loss) measurements, have confirmed the high inhibition efficiencies of various imidazo[1,2-a]pyridine derivatives. tandfonline.comfrontiersin.orgresearchgate.net For instance, certain derivatives have demonstrated inhibition efficiencies exceeding 98% for mild steel in 1 M HCl solution at optimal concentrations. tandfonline.com The inhibition efficiency is generally observed to increase with the concentration of the inhibitor. tandfonline.comresearchgate.netnajah.edu

Potentiodynamic polarization studies often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. frontiersin.orgresearchgate.net The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which corresponds to the formation of a monolayer of inhibitor molecules on the metal. tandfonline.comfrontiersin.orgnajah.edu The protective film formation has been visually confirmed through surface analysis techniques like Scanning Electron Microscopy (SEM). tandfonline.com Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations further elucidate the inhibition mechanism, correlating the electronic properties of the inhibitor molecules with their ability to adsorb onto the metal surface. tandfonline.comfrontiersin.orgresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Imidazo[1,2-a]pyridine Derivatives on Mild Steel

InhibitorCorrosive MediumInhibition Efficiency (η%)MethodAdsorption IsothermReference
Imd2 (derivative)1 M HCl98.1%Weight loss, PDP, EISLangmuir tandfonline.com
Imd1 (derivative)1 M HCl96.5%Weight loss, PDP, EISLangmuir tandfonline.com
OPIP (derivative)1 M HCl94.1%Weight loss, PDP, EISLangmuir frontiersin.org
DPIP (derivative)1 M HCl93.4%Weight loss, PDP, EISLangmuir frontiersin.org
Pyr1 (derivative)1 M HCl91%Weight loss, PDP, EISN/A researchgate.net
P1 (6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine)1.0 M HCl94%Gravimetric, PDP, EISLangmuir najah.edu

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversity

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly dependent on their substitution patterns. acs.org Therefore, a primary future objective is the development and application of innovative synthetic strategies to generate a diverse library of analogs based on the 4-(Imidazo[1,2-a]pyridin-2-yl)phenol core. While classical methods like the Tschitschibabin reaction exist bio-conferences.orge3s-conferences.org, modern techniques offer greater efficiency, functional group tolerance, and access to novel chemical space.

Future synthetic exploration should prioritize:

Multicomponent Reactions (MCRs): Techniques like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the one-pot synthesis of complex imidazo[1,2-a]pyridine-3-amines, offering a rapid route to functionalized derivatives. beilstein-journals.orgmdpi.com

Transition-Metal Catalysis: Copper- and palladium-catalyzed reactions have become essential for forming the imidazo[1,2-a]pyridine core and for subsequent C-H functionalization, enabling the introduction of various aryl groups and other substituents. beilstein-journals.orgorganic-chemistry.org

Photochemical and Electrochemical Synthesis: Visible-light-induced photochemical methods and electrochemical strategies represent green and mild alternatives for constructing and functionalizing the heterocyclic core, often proceeding without metal catalysts or harsh reagents. organic-chemistry.orgnih.gov

Novel Cyclization Strategies: The development of new catalytic systems, such as NaIO4/TBHP-promoted (3 + 2) cycloaddition or the use of molecular iodine, can provide access to unique substitution patterns, like C3-carbonylated imidazopyridines. nih.govacs.org

Table 1: Emerging Synthetic Methodologies for Imidazo[1,2-a]Pyridine Analogs
MethodologyDescriptionPotential Advantage for Structural DiversityReference
Multicomponent Reactions (e.g., GBB)One-pot reactions combining three or more starting materials (e.g., 2-aminopyridine (B139424), aldehyde, isocyanide).Rapid generation of complex and diverse libraries by varying multiple inputs simultaneously. beilstein-journals.orgmdpi.com
Photochemical SynthesisUse of visible light and a photocatalyst to drive C-H functionalization (e.g., formylation, arylation).Eco-friendly approach enabling regioselective modifications under mild conditions. nih.gov
Transition-Metal Catalysis (Cu, Pd)Catalytic cycles involving copper or palladium to facilitate cross-coupling and cyclization reactions.High efficiency and broad substrate scope for creating C-C and C-N bonds. beilstein-journals.orgorganic-chemistry.org
Ultrasound-Assisted SynthesisApplication of ultrasonic irradiation to accelerate reactions, often in green solvents like water.Reduced reaction times and enhanced yields without the need for metal catalysts. organic-chemistry.org

Identification of Uncharted Biological Targets and Therapeutic Avenues

The imidazo[1,2-a]pyridine scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, and CNS effects. nih.govresearchgate.netnih.gov While this provides a strong rationale for investigation, the specific biological targets of this compound remain largely uncharacterized. A crucial future direction is to move beyond broad phenotypic screening and identify its precise molecular targets.

Key research avenues include:

Kinase Profiling: Given that many imidazo[1,2-a]pyridine derivatives inhibit kinases like c-Met, FLT3, PI3K/mTOR, and EGFR, a comprehensive screening of the compound against a broad panel of human kinases is warranted to identify novel anticancer or anti-inflammatory targets. nih.govnih.govnih.govacs.org

Antimicrobial Target Deconvolution: The scaffold shows potent activity against Mycobacterium tuberculosis, with known targets including QcrB and ATP synthase. nih.govrsc.org Future work should explore its activity against a wider range of pathogens, including drug-resistant bacteria and fungi, and use target-based assays to pinpoint the inhibited enzymes, such as DNA gyrase or peptide deformylase. nih.gov

Neurological and Metabolic Pathways: Marketed drugs like Zolpidem highlight the scaffold's interaction with CNS receptors. bio-conferences.orgresearchgate.net Investigations into the potential of this compound to modulate targets relevant to neurodegenerative diseases, pain, or metabolic disorders would open entirely new therapeutic fields.

Table 2: Known and Potential Biological Targets for the Imidazo[1,2-a]pyridine Scaffold
Target ClassKnown Targets for AnalogsPotential Therapeutic Avenue for this compoundReference
Protein Kinasesc-Met, PI3K/mTOR, FLT3, EGFRTargeted oncology, autoimmune disorders nih.govnih.govnih.govacs.org
Bacterial EnzymesQcrB (M. tuberculosis), DNA gyraseInfectious diseases (tuberculosis, MDR bacteria) nih.govrsc.orgnih.gov
CNS ReceptorsGABA-A receptor subtypesNeurological disorders (insomnia, anxiety, epilepsy) nih.govbio-conferences.orgacs.org
Other EnzymesCyclooxygenase-2 (COX-2)Anti-inflammatory and analgesic agents nih.govrjpbr.com

Development of Advanced Computational Models for Predictive Design and Optimization

To accelerate the drug discovery process and reduce reliance on costly and time-consuming screening, the integration of advanced computational modeling is essential. In-silico techniques can guide the synthesis of more potent and selective analogs of this compound. nih.govnih.gov

Future computational efforts should focus on:

Molecular Docking and Dynamics: Once a biological target is identified, molecular docking can predict the binding poses of novel analogs within the target's active site. nih.govnih.gov Subsequent molecular dynamics simulations can assess the stability of these interactions over time, providing deeper insight into the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of a library of synthesized analogs with their biological activity, QSAR models can be built to predict the potency of virtual compounds before their synthesis.

Pharmacophore Modeling: This approach identifies the key spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity, serving as a template for designing new molecules with a higher probability of being active.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for early-stage filtering of compounds. acs.org This helps prioritize molecules with more favorable drug-like characteristics for synthesis and preclinical testing. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand how this compound exerts its biological effects, a systems-level approach is required. The integration of "omics" technologies can provide an unbiased, global view of the cellular response to the compound, moving beyond a single-target perspective.

Strategic applications of omics include:

Proteomics: Chemical proteomics can be used to identify the direct protein binding partners of the compound from a complex cellular lysate, confirming intended targets and revealing potential off-targets that could be responsible for efficacy or toxicity.

Metabolomics: By analyzing the global profile of small-molecule metabolites in cells or organisms after treatment, metabolomics can reveal which metabolic pathways are perturbed. nih.gov This is a powerful tool for understanding the downstream functional consequences of target engagement and identifying biomarkers of drug response. nih.govfrontiersin.org

Transcriptomics: Measuring changes in gene expression across the entire genome in response to the compound can illuminate the signaling pathways that are activated or inhibited, providing a comprehensive map of its mechanism of action.

This multi-omics approach enables a holistic understanding, connecting the direct binding target (proteomics) to the resulting changes in gene expression (transcriptomics) and functional metabolic output (metabolomics). nih.gov

Strategies for Preclinical Advancement and Translational Research

The ultimate goal of this research is to translate a promising compound into a viable therapeutic candidate. This requires a clear strategy for preclinical development that addresses pharmacokinetics (PK), pharmacodynamics (PD), and safety.

Key strategies for advancing this compound derivatives include:

Lead Optimization for ADME Properties: Early-stage assessment and optimization of metabolic stability, solubility, and membrane permeability are crucial. Structure-property relationships should be established to guide modifications that improve oral bioavailability and reduce plasma clearance. acs.orgacs.org

Development of In Vivo Models: Once a therapeutic area is established (e.g., oncology, infectious disease), relevant animal models must be used to evaluate efficacy. This includes xenograft models for cancer or infection models for antimicrobial activity. acs.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between drug exposure (PK) and biological effect (PD) is essential for determining an effective dosing regimen for further studies. In vivo PK studies in animal models are a necessary step. nih.govnih.gov

Early Safety and Toxicology Assessment: Initial safety assessments, such as cytotoxicity assays against normal cell lines and hERG channel inhibition assays, should be conducted early to flag potential liabilities. nih.govnih.gov

By systematically pursuing these integrated research directions, the scientific community can efficiently navigate the path from a promising chemical scaffold to a fully characterized and optimized preclinical candidate.

Q & A

Q. Optimization parameters :

  • Catalysts : Lewis acids (AlCl₃) improve regioselectivity .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature : Elevated temperatures (80–120°C) favor cyclization .

How can NMR spectroscopy and DFT studies be integrated to characterize this compound?

Answer:

  • Experimental NMR : Assign ¹H and ¹³C signals using reference data for analogous compounds. For example, imidazo[1,2-a]pyridine derivatives show characteristic peaks:
    • Aromatic protons: δ 7.2–8.5 ppm (¹H-NMR).
    • Phenolic -OH: δ 9.5–10.5 ppm (broad, solvent-dependent) .
  • DFT calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to predict chemical shifts and verify experimental assignments. Compare HOMO-LUMO gaps to assess electronic properties .

What methodologies are recommended for evaluating the bioactivity of this compound in pharmacological studies?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Test PDE (phosphodiesterase) or kinase inhibition using fluorescence-based assays .
    • Receptor binding : Radioligand displacement assays (e.g., GABAₐ receptor binding, inspired by Zolpidem’s mechanism) .
  • Structural analogs : Compare with imidazo[1,2-a]pyridine-based drugs (e.g., Saripidem) to identify key pharmacophores .

How can DFT studies predict the reactivity of this compound in substitution reactions?

Answer:

  • Electrophilic substitution : Use DFT to map electron density surfaces. The phenol group directs electrophiles to para positions via resonance stabilization .
  • Nucleophilic attack : Calculate Fukui indices to identify nucleophilic sites (e.g., imidazole N-atoms) .
  • Case study : Fluorination of the phenol group via deoxyfluorination reagents (e.g., DAST) can be modeled using transition-state calculations .

How should researchers address discrepancies in bioactivity data across structurally similar derivatives?

Answer:

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate with IC₅₀ values .
  • In silico docking : Use AutoDock Vina to simulate ligand-receptor interactions and identify binding affinity differences .
  • Statistical validation : Apply multivariate regression to isolate key structural contributors to activity .

What strategies resolve contradictions in synthetic yields when using different precursors?

Answer:

  • Mechanistic analysis : Use LC-MS or in situ IR to track intermediate formation. For example, imine intermediates in Friedländer reactions may require stabilization .
  • DoE (Design of Experiment) : Vary precursor ratios, solvents, and catalysts to identify optimal conditions via response surface methodology .
  • Case example : Switching from 2-aminoimidazole to 3-acetyl-4-hydroxy-6-methylpyran-2-one increased yields from 45% to 72% due to better electron-withdrawing effects .

How does regioselectivity in substitution reactions impact functionalization of the imidazo[1,2-a]pyridine core?

Answer:

  • Directing groups : The phenol -OH group directs electrophiles to the para position via resonance. For example, nitration yields 4-nitro derivatives .
  • Steric effects : Bulky substituents on the imidazole ring favor substitution at the 6-position .
  • Computational guidance : Calculate Mulliken charges to predict preferred sites for electrophilic/nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.